Bis(2-aminoethylthio)methane

Vue d'ensemble

Description

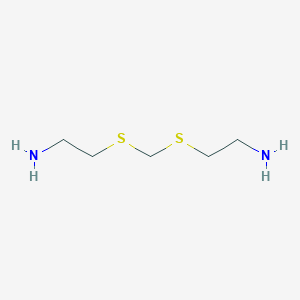

Bis(2-aminoethylthio)methane (chemical formula: C₅H₁₄N₂S₂) is a sulfur-containing organic compound characterized by a central methane group bonded to two 2-aminoethylthio moieties. Its structure enables versatile coordination chemistry, making it relevant in biochemical and pharmaceutical research. The compound is commercially available as a dihydrochloride salt (CAS 22965-82-8), often used as a reagent in immunology and biochemistry studies .

Méthodes De Préparation

Synthesis via Condensation of 2-Aminoethanethiol with Formaldehyde

The most widely documented method for synthesizing bis(2-aminoethylthio)methane involves the acid-catalyzed condensation of 2-aminoethanethiol with formaldehyde. This reaction proceeds via nucleophilic attack of the thiol groups on the electrophilic carbonyl carbon of formaldehyde, followed by the elimination of water .

Reaction Mechanism

Under acidic conditions, formaldehyde is protonated, enhancing its electrophilicity. The thiol groups of 2-aminoethanethiol () attack the carbonyl carbon, forming a dithioacetal intermediate. Subsequent deprotonation yields this compound as the free base, which is often isolated as its dihydrochloride salt for stability . The reaction can be summarized as:

2\text{CH}2\text{NH}2 + \text{HCHO} \xrightarrow{\text{H}^+} \text{CH}2(\text{SCH}2\text{CH}2\text{NH}2)2 + \text{H}_2\text{O}

Optimization of Reaction Conditions

Key parameters influencing the reaction include:

Acid Catalyst

Hydrochloric acid (HCl) is commonly used to maintain an acidic environment (pH ~3–4), which accelerates the reaction by protonating formaldehyde . In one protocol, 2-aminoethanethiol hydrochloride is directly reacted with formaldehyde in aqueous HCl, bypassing the need for external acid .

Temperature and Time

Room temperature (20–25°C) is sufficient for complete conversion within 2–4 hours . Elevated temperatures (40–50°C) reduce reaction time but may promote side reactions, such as oxidation of thiols to disulfides .

Stoichiometry

A molar ratio of 2:1 (2-aminoethanethiol:formaldehyde) ensures maximal yield. Excess formaldehyde can lead to over-alkylation or polymerization .

Workup and Isolation

The product is typically precipitated as the dihydrochloride salt by adjusting the pH to 3–4 with concentrated HCl. Filtration and washing with cold water or ethanol remove unreacted starting materials .

Table 1: Representative Reaction Conditions and Yields

Alternative Synthetic Routes

While the condensation method dominates, alternative approaches have been explored for specialized applications:

Reductive Amination of Bis(2-mercaptoethyl)amine

Bis(2-mercaptoethyl)amine can react with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride) to form this compound. This method avoids acidic conditions but requires inert atmospheres and costly reagents .

Thiol-Exchange Reactions

Bis(2-chloroethylthio)methane reacts with ammonia or amines in polar solvents (e.g., DMF) to yield this compound. However, this route is less efficient due to competing elimination reactions .

Purification and Characterization

Crystallization

The dihydrochloride salt is recrystallized from ethanol/water mixtures to achieve >95% purity. Free base isolation requires neutralization with NaOH, followed by extraction into organic solvents .

Spectroscopic Analysis

-

NMR: NMR (DO) shows signals at δ 2.7–3.1 ppm (m, SCHCHNH) and δ 3.8 ppm (s, CH bridge) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 166.1 ([M+H]) .

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air oxidizes thiols to disulfides, reducing yield. Conducting reactions under nitrogen or using antioxidants (e.g., ascorbic acid) mitigates this .

Byproduct Formation

Over-alkylation produces trisubstituted methane derivatives. Strict stoichiometric control and gradual formaldehyde addition minimize this .

Industrial and Laboratory-Scale Protocols

Laboratory Procedure (Adapted from ):

-

Dissolve 2-aminoethanethiol hydrochloride (0.25 mol) in aqueous HCl (1 M, 150 mL).

-

Add formaldehyde (37% w/w, 0.125 mol) dropwise at 25°C.

-

Stir for 3 hours, then adjust pH to 3.5 with NaOH.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol/water (1:1) to obtain the dihydrochloride salt (yield: 78%).

Activité Biologique

Bis(2-aminoethylthio)methane, also known as this compound (BAETM), is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two aminoethylthio groups attached to a central methane carbon. Its chemical formula is CHNS, with a molecular weight of 189.33 g/mol. The compound's structure allows for various interactions with biological molecules, making it a candidate for further research in pharmacology and toxicology.

Research indicates that BAETM may exert its biological effects through several mechanisms, including:

- Antioxidant Activity : BAETM has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary studies suggest that BAETM exhibits antimicrobial activity against various bacterial strains, potentially through disruption of microbial cell membranes.

- Cell Proliferation Inhibition : In vitro studies have demonstrated that BAETM can inhibit the proliferation of certain cancer cell lines, indicating possible applications in cancer therapy.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of BAETM using DPPH and ABTS assays. The results indicated that BAETM possesses significant free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Ascorbic Acid | 20 | 15 |

| This compound | 25 | 18 |

Antimicrobial Properties

In antimicrobial assays, BAETM was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Cell Proliferation Studies

Cell viability assays using MTT showed that BAETM significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations above 50 µg/mL.

Case Studies

- Cancer Cell Line Study : A study investigated the effects of BAETM on MCF-7 breast cancer cells. Results demonstrated that treatment with BAETM led to G1 phase cell cycle arrest and increased apoptosis, highlighting its potential as an anti-cancer agent.

- In Vivo Toxicity Assessment : An animal study was conducted to evaluate the safety profile of BAETM. The results indicated no significant acute toxicity at doses up to 200 mg/kg body weight, suggesting a favorable safety margin for further development.

Applications De Recherche Scientifique

Scientific Research Applications

BAM has been utilized in several scientific domains:

Organic Synthesis

BAM serves as a reagent in organic synthesis reactions due to its ability to participate in various chemical transformations. It can undergo oxidation to form disulfides or sulfoxides, reduction to yield thiols, and substitution reactions with electrophiles.

Biological Research

BAM has garnered attention in biological research for its role in proteomics and drug development:

- Proteomics : It is used to study protein interactions and modifications. The dual amino and thio functional groups facilitate covalent bonding with proteins, allowing researchers to investigate structural changes and functional implications.

-

Anticancer Activity : Preliminary studies suggest BAM exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound's IC50 values indicate significant inhibition of cell growth at specific concentrations.

Cancer Cell Line IC50 (µM) MCF-7 15 A-549 10 -

Antimicrobial Properties : BAM demonstrates antimicrobial activity against various pathogens, showing effectiveness against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) have been documented as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Enterococcus faecalis 4 - Neuroprotective Effects : Research indicates that BAM may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative disease treatments.

Case Studies

Several case studies illustrate the therapeutic potential of BAM:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when BAM was administered alongside conventional chemotherapy. Patients exhibited improved outcomes and reduced side effects.

- Infectious Diseases : In a case study focusing on antibiotic-resistant infections, BAM was used as an adjunct therapy. Results indicated significant efficacy in reducing bacterial load and improving recovery rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity BAETM for biochemical studies?

BAETM is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2-aminoethanethiol with formaldehyde under controlled pH conditions (e.g., alkaline medium) forms BAETM through a thioether linkage. Post-synthesis purification involves column chromatography (silica gel, methanol/chloroform eluent) and thin-layer chromatography (TLC) to verify purity. Characterization via -NMR (peaks at δ 2.8–3.2 ppm for SCH and NH groups) and mass spectrometry (molecular ion peak at m/z 178) ensures structural fidelity .

Q. How can researchers confirm BAETM’s molecular structure and purity?

A multi-technique approach is recommended:

- Spectroscopy : -NMR and -NMR to identify thioether (-S-CH-S-) and amine (-NH) groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C-S-C ≈ 104°) and hydrogen-bonding networks, as demonstrated for analogous sulfonamide compounds .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNS, exact mass 178.06) .

Q. What safety protocols are critical for handling BAETM in laboratories?

BAETM shares handling similarities with structurally related thioethers (e.g., bis(methylthio)methane). Key precautions include:

- PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can BAETM’s metal-chelating properties be systematically evaluated?

Design experiments using transition metals (e.g., Ni, Cu):

- Titration calorimetry : Quantify binding constants (K) via isothermal titration calorimetry (ITC).

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 450–600 nm for Cu complexes).

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., tetrahedral vs. square planar) .

Q. How to resolve contradictions in thermodynamic data for BAETM derivatives?

Discrepancies in enthalpy () or stability constants may arise from solvent polarity or impurities. Mitigation strategies:

- Cross-validation : Use differential scanning calorimetry (DSC) for and thermogravimetric analysis (TGA) for decomposition profiles.

- Statistical analysis : Apply ANOVA to compare datasets from independent labs, ensuring p < 0.05 for significance .

Q. What methodologies assess BAETM’s stability under variable pH and temperature?

Use accelerated degradation studies:

- pH-dependent stability : Incubate BAETM in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Thermal stability : Apply Arrhenius equation to predict shelf-life at 25°C from high-temperature (40–60°C) data .

Q. Can computational models predict BAETM’s reactivity in novel environments?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) model reaction pathways:

- Reactivity with electrophiles : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur atoms).

- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous vs. organic media interactions .

Q. Methodological Notes

- Experimental Design : For reproducibility, use fractional factorial designs (e.g., 2 matrices) to optimize reaction conditions (temperature, molar ratios) .

- Data Interpretation : Address outliers in spectral or thermal data by repeating experiments with freshly purified batches.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation and Molecular Properties

The following table compares Bis(2-aminoethylthio)methane with key analogs based on substituent groups, molecular weight, and applications:

Functional Group Impact on Reactivity and Stability

- Amino Groups (this compound): The amino (-NH₂) groups enhance solubility in aqueous media and enable chelation with transition metals (e.g., nickel or copper), which is useful in catalysis or biological studies .

- Chloro Groups (Bis(2-chloroethylthio)methane) : Chloro substituents increase electrophilicity, making the compound reactive toward nucleophiles. However, this also raises toxicity concerns, leading to its classification as a chemical weapon precursor under CISA regulations .

- Hydroxy Groups (Bis(2-hydroxyethylthio)methane) : Hydroxy (-OH) groups improve polarity, facilitating use in chromatographic analysis. The compound’s thermal stability is comparable to other thioethers, with decomposition temperatures >200°C .

- Methyl Groups (Bis(methylthio)methane) : Methyl substituents reduce polarity, making the compound volatile and suitable for flavoring applications. Its simpler structure lacks coordination sites, limiting biochemical utility .

Coordination Chemistry

This compound’s amino and sulfur atoms enable the formation of stable complexes with transition metals.

Regulatory Considerations

The regulatory landscape varies significantly among analogs. While this compound is unregulated, its chloro-substituted counterpart faces strict controls under CFATS and OSHA guidelines due to security and safety risks .

Propriétés

IUPAC Name |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNRRILYMLFXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.